molecular formula C27H23N3O2 B2907050 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2177450-02-9

4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2907050
CAS No.: 2177450-02-9
M. Wt: 421.5
InChI Key: HMERVLQJHUFLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core substituted at positions 2 and 2. The 4-position bears a 1-methylpyrazole group, while the 2-position is modified with a xanthene carbonyl moiety. The THIQ scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-29-15-19(14-28-29)23-17-30(16-18-8-2-3-9-20(18)23)27(31)26-21-10-4-6-12-24(21)32-25-13-7-5-11-22(25)26/h2-15,23,26H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMERVLQJHUFLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(9H-xanthene-9-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases, particularly spleen tyrosine kinase (SYK), which plays a crucial role in cellular signaling pathways related to immune responses and cancer progression .
  • Neuroprotective Effects : The structural components of the compound suggest potential interactions with neuroreceptors and enzymes involved in neuroprotection. Analogous compounds have shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .

Anticancer Properties

Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. In vitro studies have demonstrated that similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

The compound's potential as a neuroprotective agent is supported by studies showing that related xanthene derivatives enhance the activity of glutamate receptors, which are critical in neuronal signaling and survival . This suggests that the compound may mitigate neurodegeneration by promoting synaptic health.

Study 1: Antitumor Activity

A study involving a series of pyrazole derivatives demonstrated that compounds similar to our target exhibited potent antitumor activity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Study 2: Neuroprotection in Parkinson's Disease

Another investigation focused on the neuroprotective effects of compounds structurally related to the target compound. Results showed significant reductions in neuronal death in models of Parkinson's disease, attributed to MAO inhibition and enhanced dopaminergic signaling .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInduction of apoptosis
NeuroprotectionMAO inhibition
Kinase InhibitionSYK inhibition

Comparison with Similar Compounds

Core Structure Variations

The THIQ core is shared with several analogs, but substituents vary significantly, leading to divergent physicochemical and biological properties:

Compound Name / Source Core Structure Position 4 Substituent Position 2 Substituent Key Features
Target Compound THIQ 1-Methylpyrazole Xanthene carbonyl Pyrazole (electron-rich); xanthene (planar, bulky)
Compounds THIQ-carbonitrile Phenyl/methoxyphenyl Carbonitrile Methoxy groups (electron-donating); carbonitrile (polar, H-bond acceptor)
Compound Oxadiazole Carbazole Methyl/ethyl groups Oxadiazole (electron-withdrawing); carbazole (tricyclic aromatic)
Compounds Pyrimidinone Coumarin-tetrazole hybrid Pyrazole Coumarin (fluorescent, planar); tetrazole (acidic, H-bond donor)

Physicochemical Properties

  • Lipophilicity : The xanthene group in the target compound likely increases lipophilicity compared to the polar carbonitrile in compounds. Pyrazole’s moderate polarity may balance this effect.
  • Solubility : The xanthene carbonyl’s bulk could reduce aqueous solubility relative to methoxy-substituted THIQ derivatives .

Characterization Techniques

All compounds were characterized using:

  • NMR Spectroscopy : Confirmed substituent positions and purity (e.g., ¹H/¹³C NMR in ) .
  • Mass Spectrometry (MS) : Validated molecular weights (e.g., ESI-MS in ) .
  • Infrared (IR) Spectroscopy : Identified functional groups (e.g., carbonyl stretches in ) .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step strategies combining tetrahydroisoquinoline derivatives with pyrazole and xanthene-carbonyl moieties. A common approach includes:

  • Multi-component reactions : Coupling pre-functionalized pyrazole (e.g., 1-methyl-1H-pyrazole) with tetrahydroisoquinoline intermediates via palladium-catalyzed cross-coupling .
  • Sequential functionalization : Introducing the xanthene-carbonyl group through Friedel-Crafts acylation or nucleophilic substitution, followed by purification via recrystallization (e.g., ethanol or methanol) .
  • Key reagents : Aluminum chloride (AlCl₃) for cyclization and sodium hydrocarbonate for neutralization, as demonstrated in analogous tetrahydroisoquinoline syntheses .

Q. What analytical techniques are essential for confirming its structure?

Core methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon frameworks. For stereochemical ambiguity, 2D experiments (e.g., COSY, NOESY) are critical .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (1700–1750 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclization step?

Optimization parameters for cyclization (critical for ring closure and yield):

  • Temperature : Elevated temperatures (e.g., 378 K in 1,2-dichlorobenzene) enhance reaction rates but require careful control to avoid decomposition .
  • Catalyst loading : AlCl₃ (10 equiv.) is often used, though lower equivalents may reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichlorobenzene) improve solubility of intermediates .
  • Workup : Neutralization with sodium hydrocarbonate (pH 10) and extraction with ethyl acetate minimize byproduct retention .

Q. What advanced spectroscopic methods resolve stereochemical ambiguities?

  • 2D ¹H-¹⁵N HMBC NMR : Resolves nitrogen connectivity in heterocycles (e.g., pyrazole and tetrahydroisoquinoline rings) .
  • X-ray crystallography : Definitive assignment of stereochemistry via single-crystal analysis, as demonstrated for related alkaloid-like structures .
  • Dynamic NMR (DNMR) : Detects conformational exchange in flexible moieties (e.g., xanthene substituents) under variable-temperature conditions .

Q. How to design bioactivity assays for this compound?

Based on structural analogs (e.g., tetrahydroisoquinoline derivatives with pyrazole substituents):

  • In vitro assays : Test against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization or ATPase activity assays .
  • Antimicrobial screening : Follow CLSI guidelines with Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains, referencing MIC (Minimum Inhibitory Concentration) protocols .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to protein targets (e.g., PARP-1 or tubulin) .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals .
  • Alternative techniques : Use X-ray crystallography to override conflicting NMR interpretations .

Q. What computational approaches model its interactions with biological targets?

  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore modeling : Identify critical interaction sites using Discovery Studio or PyMOL .

Q. What safety protocols apply to handling intermediates?

  • PPE : Gloves, goggles, and lab coats mandatory due to potential irritancy of AlCl₃ and organic solvents .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dichlorobenzene vapors .
  • Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.